molecular formula C12H18N2O3 B13796543 Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- CAS No. 71230-65-4

Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-

Katalognummer: B13796543
CAS-Nummer: 71230-65-4
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: ZYKLZWBYDIJLOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- is an organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.2829 g/mol . This compound is characterized by the presence of an amide group attached to a phenyl ring substituted with an amino group and a methoxyethoxy group. It is achiral and does not exhibit optical activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- typically involves the reaction of 3-amino-4-(2-methoxyethoxy)aniline with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyethoxy group can enhance solubility and bioavailability. The amide group can participate in various biochemical pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanamide, N-(4-methoxyphenyl)-: Similar structure but lacks the amino group and methoxyethoxy substitution.

    Propanamide, N-(4-methoxyphenyl)-3-chloro-: Contains a chloro group instead of the amino group.

    Propanamide, N-(4-methoxyphenyl)-2-methyl-: Contains a methyl group instead of the amino group

Uniqueness

Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- is unique due to the presence of both an amino group and a methoxyethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

71230-65-4

Molekularformel

C12H18N2O3

Molekulargewicht

238.28 g/mol

IUPAC-Name

N-[3-amino-4-(2-methoxyethoxy)phenyl]propanamide

InChI

InChI=1S/C12H18N2O3/c1-3-12(15)14-9-4-5-11(10(13)8-9)17-7-6-16-2/h4-5,8H,3,6-7,13H2,1-2H3,(H,14,15)

InChI-Schlüssel

ZYKLZWBYDIJLOK-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=CC(=C(C=C1)OCCOC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.